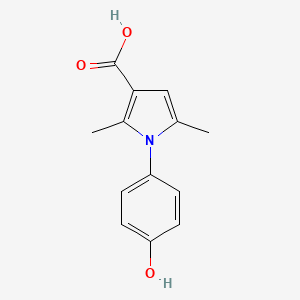

1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Übersicht

Beschreibung

Phenylpyruvic acid derivatives, such as 4-Hydroxyphenylpyruvic acid, are compounds containing a phenylpyruvic acid moiety, which consists of a phenyl group substituted at the second position by a pyruvic acid .

Synthesis Analysis

The synthesis of related compounds often involves reduction processes. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine .

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like X-ray crystallography . The structure is determined by the arrangement and connectivity of its constituent atoms.

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. They often involve interactions with enzymes and other biological molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the water solubility of related compounds can be determined .

Wissenschaftliche Forschungsanwendungen

Acylation Reagent

This compound is utilized as an acylation reagent in the modification of phenols and amines. Acylation is a critical step in synthesizing complex molecules, where the introduction of an acyl group can significantly alter the chemical and physical properties of the substrate. This application is vital in pharmaceutical synthesis and the creation of advanced materials .

Fluorometric Enzyme Analysis

The compound serves as a key reagent in the fluorometric determination of oxidative enzymes. This application is essential in biochemistry and clinical diagnostics, where enzyme activity is a crucial indicator of various biological processes and disease states .

Synthesis of Anticonvulsants

Through the Mannich reaction, this compound can be transformed into anticonvulsant medications. The Mannich reaction is a method of synthesizing β-amino carbonyl compounds, which are often used in the production of pharmaceuticals that prevent seizures .

Precursor to Analgesics

It can act as a precursor in the synthesis of analgesic drugs like acetaminophen. This is achieved by forming an oxime with hydroxylamine, followed by a Beckmann rearrangement in an acidic environment. This pathway is significant in medicinal chemistry for developing pain-relief medications .

Metabolic Studies

Diprenylated derivatives of this compound, isolated from certain plant species, can be used to study metabolism. These studies can provide insights into the metabolic pathways and the pharmacokinetics of related compounds .

Chemical Intermediate

As a chemical intermediate, this compound can be involved in various synthetic pathways to create diverse molecular structures. This versatility makes it a valuable asset in research and industrial chemistry for developing new compounds with potential applications .

Material Science

In material science, the compound’s ability to undergo acylation can be exploited to modify surface properties of materials. This can lead to the development of novel materials with specific characteristics like increased hydrophobicity or altered electrical conductivity .

Environmental Chemistry

Lastly, the compound’s role in the synthesis of complex organic molecules means it can be used in environmental chemistry to study degradation processes and the formation of byproducts in various ecosystems .

Wirkmechanismus

Target of Action

The primary target of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a significant role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with its target, HPPD, leading to its inhibition . The inhibition of HPPD has different effects on plants and animals due to the enzyme’s diverse roles in these organisms .

Biochemical Pathways

The inhibition of HPPD affects the catabolism of tyrosine in animals and the cascade of photosynthesis in plants . In the context of plants, the shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds

Pharmacokinetics

Similar compounds, such as dhdk, a curcuminoid analogue, have been found to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin .

Result of Action

The primary result of the compound’s action is the inhibition of HPPD, which disrupts the catabolism of tyrosine in animals and the cascade of photosynthesis in plants

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. For instance, the pH and temperature can affect the catalytic and structural stability of similar compounds . Additionally, glucose has been found to have a positive impact on the stability of similar compounds, slowing down the dynamics of inactivation over a wide range of pH and temperature and limiting enzyme aggregation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-7-12(13(16)17)9(2)14(8)10-3-5-11(15)6-4-10/h3-7,15H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBKIBCZAKZZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181924 | |

| Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

CAS RN |

876294-76-7 | |

| Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876294-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)